molecular formula C18H19N3OS2 B5524114 N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide

N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5524114
M. Wt: 357.5 g/mol
InChI Key: ZPEBUHPSXCNBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole derivatives are an important class of compounds in the field of medicinal chemistry due to their diverse biological activities. The compound falls into this category, featuring a thiazole ring, a common motif in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions, starting from substituted thioureas or amidines. A common strategy might involve the use of Lawesson's reagent for thionation, followed by cyclization to form the thiazole ring (Kumar, Parameshwarappa, & Ila, 2013).

Scientific Research Applications

Synthesis Methodologies

Research has developed efficient routes for synthesizing thiazole derivatives, which serve as crucial intermediates in the preparation of compounds like N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide. For instance, Kumar et al. (2013) reported a chemoselective thionation-cyclization method using Lawesson's reagent to create 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting a one-step approach to introduce ester, N-substituted carboxamide, or peptide functionality into thiazoles (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

Anticancer and Antimicrobial Activities

Several studies have synthesized and evaluated thiazole derivatives for their potential anticancer and antimicrobial activities. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from specific acids and evaluated them for anticancer activity, demonstrating the broad application of thiazole derivatives in searching for new anticancer agents (B. Ravinaik, M. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021). Additionally, Raval et al. (2012) explored microwave-assisted synthesis of carboxamide compounds with significant antibacterial and antifungal activities, providing a rapid and environmentally friendly approach to synthesizing bioactive thiazole derivatives (J. Raval, B. N. Naik, K. R. Desai, 2012).

Role in Supramolecular Chemistry

The synthesis and investigation of N-(thiazol-2-yl) benzamide derivatives have also been reported, aiming to understand the influence of methyl functionality and multiple non-covalent interactions on gelation behavior. This research underscores the significance of thiazole derivatives in the development of supramolecular materials, demonstrating their potential in creating self-assembling systems (P. Yadav, Amar Ballabh, 2020).

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

The objective of future research could be to synthesize bacterial resistance compounds with enhanced antibacterial properties . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

properties

IUPAC Name

N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-3-7-16-20-15(12-23-16)18(22)21(2)10-17-19-14(11-24-17)13-8-5-4-6-9-13/h4-6,8-9,11-12H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEBUHPSXCNBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N(C)CC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.